Urease Inhibition Potency vs. Standard Thiourea
In the Taha et al. 2021 urease inhibitor SAR study, indole analogues were evaluated against Helicobacter pylori urease. Although the specific compound number that corresponds to 1-(2-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea was not explicitly assigned in the publicly available abstract, the series as a whole displayed IC₅₀ values ranging from 0.60 ± 0.05 µM to 30.90 ± 0.90 µM, with the most potent analogues (compounds 5 and 22) achieving IC₅₀ values of 0.60 µM and 0.90 µM, respectively . The standard inhibitor thiourea had an IC₅₀ of 21.86 ± 0.90 µM under identical assay conditions. Thus, even the least active member of this chemotype outperformed thiourea by ~1.4‑fold, while the most active members were >36‑fold more potent. BindingDB entry BDBM50493373 (linked to CHEMBL2425478) reports a Ki of 45 nM for mixed‑type competitive inhibition of H. pylori ATCC 43504 urease , and IC₅₀ values of 230 nM (cell‑free urease) and 910 nM (intact H. pylori cells) , though the SMILES string displayed on the BindingDB structure page (ONC(=O)CC(O)c1cccc(Cl)c1Cl) is inconsistent with the deposited structure; this discrepancy means the quantitative BindingDB values must be treated with caution until independently verified.
| Evidence Dimension | Urease inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Class range: 0.60 – 30.90 µM (Taha series) ; Ki 45 nM / IC₅₀ 230 nM (BindingDB, structural identity unconfirmed) |
| Comparator Or Baseline | Thiourea IC₅₀ = 21.86 ± 0.90 µM |
| Quantified Difference | Fold‑improvement: ~1.4× to >36× over thiourea depending on exact analogue ; if BindingDB Ki (45 nM) is confirmed, the improvement vs. thiourea would be >480‑fold. |
| Conditions | In vitro urease inhibition; H. pylori ATCC 43504 enzyme; indophenol method |
Why This Matters
For procurement in anti‑urease drug discovery programs, the >36‑fold potency margin over the historical standard thiourea justifies selection of this chemotype over generic urease inhibitors, provided that the exact substitution pattern (ortho‑methoxy) is preserved.
- [1] Muhammad Taha, Sukinah Ismail, Syahrul Imran, et al. Synthesis of new urease enzyme inhibitors as antiulcer drug and computational study. J. Biomol. Struct. Dyn. 2022, 40 (18), 8232–8247. DOI: 10.1080/07391102.2021.1910072. View Source
- [2] BindingDB. Affinity data for BDBM50493373 (CHEMBL2425478): Helicobacter pylori urease inhibition. http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50493373 (accessed 2026-04-27). View Source
